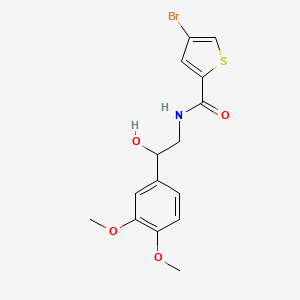
4-bromo-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene carboxamides. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.
Mecanismo De Acción
The exact mechanism of action of 4-bromo-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)thiophene-2-carboxamide is not yet fully understood. However, it is believed to work by inhibiting the activity of various enzymes and proteins involved in the regulation of cell growth and survival. It has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. Moreover, it also inhibits the activity of Akt, a protein that promotes cell survival and growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Moreover, it also inhibits the migration and invasion of cancer cells. In addition, it has also been found to exhibit anti-inflammatory and antioxidant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-bromo-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)thiophene-2-carboxamide is its potent anticancer activity. It has shown promising activity against various cancer cell lines and has the potential to be developed into a new anticancer drug. However, one of the limitations of this compound is its low solubility in aqueous solutions, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 4-bromo-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)thiophene-2-carboxamide. One of the areas of research is to develop new analogs of this compound with improved solubility and bioavailability. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. In addition, more studies are needed to investigate the potential applications of this compound in other fields such as material science and nanotechnology.
Conclusion:
This compound is a promising compound with potential applications in various fields such as medicinal chemistry, drug discovery, and material science. It exhibits potent anticancer activity and has shown promising results in preclinical studies. Further research is needed to fully understand its mechanism of action and to identify its molecular targets. With continued research, this compound has the potential to be developed into a new anticancer drug with improved efficacy and safety.
Métodos De Síntesis
The synthesis of 4-bromo-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)thiophene-2-carboxamide involves the reaction of 2-bromo-3,4-dimethoxybenzaldehyde with 2-aminoethanol in the presence of sodium hydroxide to form the Schiff base. The resulting Schiff base is then reacted with thiophene-2-carboxylic acid chloride in the presence of triethylamine to yield the final product.
Aplicaciones Científicas De Investigación
4-bromo-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)thiophene-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It works by inhibiting the proliferation of cancer cells and inducing apoptosis. Moreover, it has also shown promising activity against multidrug-resistant cancer cells.
Propiedades
IUPAC Name |
4-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO4S/c1-20-12-4-3-9(5-13(12)21-2)11(18)7-17-15(19)14-6-10(16)8-22-14/h3-6,8,11,18H,7H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQYUGJGERKUMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)C2=CC(=CS2)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

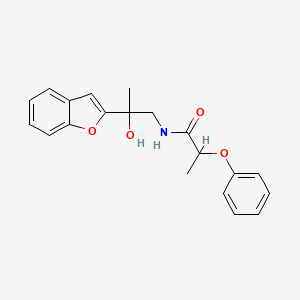
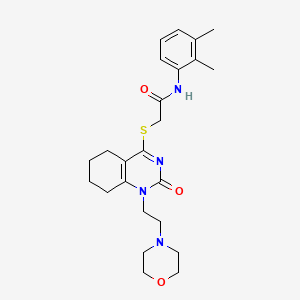
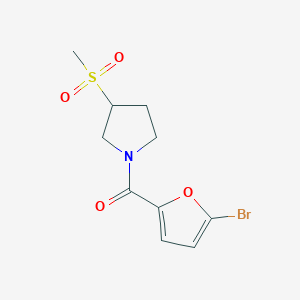
![N-[2-[4-(2-Methoxyphenyl)piperazino]ethyl]-2-furancarboxamide](/img/structure/B2623892.png)
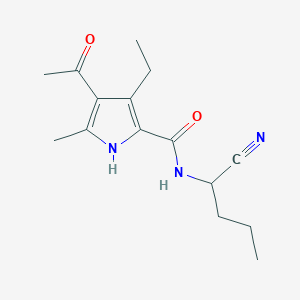

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-methylbenzoate](/img/structure/B2623896.png)

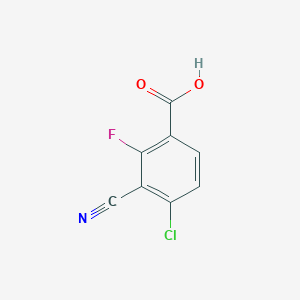
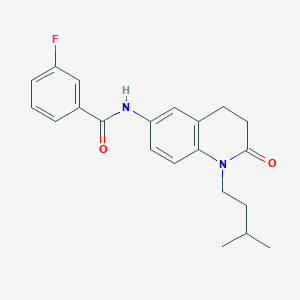
![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2623902.png)
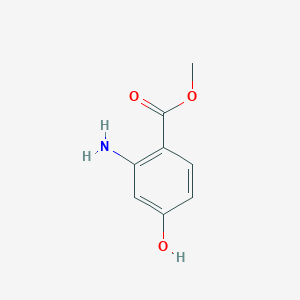
![3-Pyridin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2623908.png)
